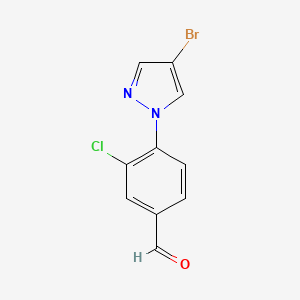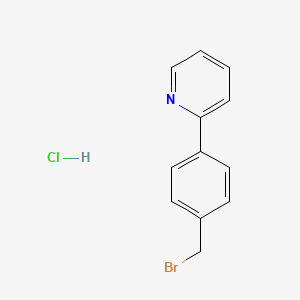
7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione: is a synthetic organic compound belonging to the quinolinedione family. This compound is characterized by its bromine, methoxy, and methyl substituents on the quinolinedione core structure. Quinolinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-6-methoxy-2-methyl-5,8-quinolinedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 7-position of the quinolinedione core.
Methoxylation: Introduction of the methoxy group at the 6-position.
Methylation: Introduction of the methyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinedione derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione is used as a building block in organic synthesis, particularly in the development of new quinolinedione derivatives with potential biological activities.
Biology and Medicine: This compound is studied for its potential therapeutic applications, including anticancer, antibacterial, and antifungal activities. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry research.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-bromo-6-methoxy-2-methyl-5,8-quinolinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The quinolinedione core can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
6-Methoxy-2-methyl-5,8-quinolinedione: Lacks the bromine substituent.
7-Bromo-5,8-quinolinedione: Lacks the methoxy and methyl substituents.
6-Methoxy-5,8-quinolinedione: Lacks both the bromine and methyl substituents.
Uniqueness: 7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione is unique due to the presence of all three substituents (bromine, methoxy, and methyl) on the quinolinedione core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61895-37-2 |
|---|---|
Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
7-bromo-6-methoxy-2-methylquinoline-5,8-dione |
InChI |
InChI=1S/C11H8BrNO3/c1-5-3-4-6-8(13-5)10(15)7(12)11(16-2)9(6)14/h3-4H,1-2H3 |
InChI Key |
XEGBXQGPUKNRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11841767.png)






![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)


